TAK-603

Catalog No.
S544449
CAS No.
158146-85-1
M.F
C25H26N4O6
M. Wt
478.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAK-603

CAS Number

158146-85-1

Product Name

TAK-603

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3

InChI Key

CLQRMSBSMHXMMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate, TAK 603, TAK-603

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Description

The exact mass of the compound Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1H-1,2,4-triazol-1-ylmethyl)-3-quinolinecarboxylate is 478.18523 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-603, chemically known as N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is a compound developed primarily for its potential anti-rheumatic properties. It has a molecular formula of C20H22N4O3 and a molecular weight of approximately 366.421 g/mol. This compound has been shown to selectively suppress the production of Th1-type cytokines, which are crucial in mediating cellular immunity, particularly in conditions like rheumatoid arthritis .

, including hydrolysis and reduction. Its structure allows it to interact with Grignard reagents, facilitating further synthetic applications. The chemical versatility of TAK-603 contributes to its potential pharmacological applications, particularly in the context of disease-modifying antirheumatic drugs (DMARDs).

The biological activity of TAK-603 is characterized by its selective suppression of Th1 cytokines such as interferon-gamma and interleukin-2, while sparing Th2 cytokines like interleukin-4 and interleukin-5. This selective action has been demonstrated in both in vitro and in vivo studies, indicating its potential efficacy in treating autoimmune conditions where Th1 dominance is prevalent . In animal models, TAK-603 has shown significant reductions in cytokine mRNA expression associated with arthritis, suggesting a targeted therapeutic effect against inflammatory processes .

The synthesis of TAK-603 involves several steps that typically include the formation of the triazole ring and subsequent modifications to introduce the methoxyphenyl and carboxamide groups. The detailed synthetic pathway has not been extensively published but is believed to involve standard organic synthesis techniques such as coupling reactions and cyclization processes.

TAK-603 is primarily investigated for its application as a DMARD due to its immunomodulatory effects. Its ability to selectively inhibit Th1 cytokine production makes it a candidate for treating autoimmune diseases such as rheumatoid arthritis and potentially other inflammatory conditions where Th1 responses are detrimental. Ongoing research aims to further elucidate its therapeutic profile and optimize its use in clinical settings .

Interaction studies involving TAK-603 have focused on its effects on immune cells and cytokine profiles. Research indicates that TAK-603 can modulate T-cell responses by inhibiting specific pathways associated with Th1 cytokine production while preserving Th2 responses . This selective modulation suggests that TAK-603 may have fewer side effects compared to broader immunosuppressive agents.

Several compounds exhibit similar structural or functional characteristics to TAK-603. Here are some notable examples:

Compound NameStructureUnique Features
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (TAK-603)StructureSelectively suppresses Th1 cytokines
Ethyl 1-(4-fluorophenyl)-4-(4-methoxybenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylateStructureExhibits diverse pharmacological activities
N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7...StructurePotential for oxidation reactions

TAK-603 is unique among these compounds due to its specific action on Th1-type cytokines without affecting Th2-type responses significantly. This selectivity may confer advantages in treating autoimmune diseases where a balanced immune response is crucial for patient safety and efficacy of treatment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

9

Exact Mass

478.18523456 g/mol

Monoisotopic Mass

478.18523456 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W6RZK26FCB

Other CAS

158146-85-1

Wikipedia

Tak-603

Dates

Modify: 2024-02-18
1: Stelljes M, Specht C, Albring J, Volkmann S, Schlösser V, Pauels HG, Poremba C, Bisping G, Opitz C, Scheffold C, Silling G, Kiehl M, Berdel WE, Kienast J. Differential requirement for a cellular type-1 immune response in tumor-associated versus alloantigen-targeted GvT effects. Transplantation. 2007 Feb 15;83(3):314-22. PubMed PMID: 17297406.
2: Yamahana J, Wada T, Furuichi K, Sakai N, Yokoyama H, Kaneko S. TAK-603, an anti-inflammatory compound, reduces crescentic glomerulonephritis and preserves renal function in WKY rats. Nephrol Dial Transplant. 2006 Oct;21(10):2736-44. Epub 2006 Aug 5. PubMed PMID: 16891648.
3: Takahashi R, Shijubo N, Shigehara K, Hiraga Y, Abe S, Sato N. T helper 1 inhibitor TAK-603 inhibits IFN-gamma and IL-12 production with no effect on IL-18: an observation in sarcoidosis patients. Sarcoidosis Vasc Diffuse Lung Dis. 2004 Oct;21(3):204-11. PubMed PMID: 15554077.
4: Fujita T, Ezoe K, Matsumoto Y, Saito T, Homma K, Jimbow K, Sato N. TAK-603, new rheumatic drug, inhibits rat mixed lymphocyte reactions and prolonges rat skin allograft survival. Transplant Proc. 2002 Jun;34(4):1133-5. PubMed PMID: 12072297.
5: Lu Y, Sakamaki S, Kuroda H, Kusakabe T, Konuma Y, Akiyama T, Fujimi A, Takemoto N, Nishiie K, Matsunaga T, Hirayama Y, Kato J, Kon S, Kogawa K, Niitsu Y. Prevention of lethal acute graft-versus-host disease in mice by oral administration of T helper 1 inhibitor, TAK-603. Blood. 2001 Feb 15;97(4):1123-30. PubMed PMID: 11159546.
6: Baba A, Mori A, Yasuma T, Unno S, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. IV. Synthesis of novel thieno[2,3-b:5,4-c']dipyridine derivatives and their anti-inflammatory effect. Chem Pharm Bull (Tokyo). 1999 Jul;47(7):993-9. PubMed PMID: 10434400.
7: Baba A, Oda T, Taketomi S, Notoya K, Nishimura A, Makino H, Sohda T. Studies on disease-modifying antirheumatic drugs. III. Bone resorption inhibitory effects of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate (TAK-603) and related compounds. Chem Pharm Bull (Tokyo). 1999 Mar;47(3):369-74. PubMed PMID: 10212387.
8: Tagawa Y, Miwa K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Effect of its demethylated metabolite on the pharmacokinetics of unchanged TAK-603, a new antirheumatic agent, in rats. Drug Metab Dispos. 1999 Apr;27(4):495-501. PubMed PMID: 10101145.
9: Tagawa Y, Miwa K, Yamashita K, Tsukuda R, Yoshimura Y, Tanayama S, Tanigawara Y. Possible factor for nonlinear pharmacokinetics of TAK-603, a new antirheumatic agent, in rats. Biopharm Drug Dispos. 1999 Jan;20(1):11-8. PubMed PMID: 10086833.
10: Tagawa Y, Kiyota Y, Yoshimura Y, Motohashi M, Tanayama S. Disposition of the new antirheumatic agent ethyl 4-(3,4-dimethoxyphenyl)- 6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) in rats and dogs. Arzneimittelforschung. 1998 Jul;48(7):750-7. PubMed PMID: 9706376.
11: Hagimoto T, Okada J, Motohashi M, Yoshimura Y. Double column-switching high-performance liquid chromatographic method for the determination of TAK-603 and its metabolites in human serum. J Chromatogr B Biomed Sci Appl. 1998 Aug 7;712(1-2):161-7. PubMed PMID: 9698238.
12: Baba A, Makino H, Ohta Y, Sohda T. Studies on disease-modifying antirheumatic drugs. II. Synthesis and activity of the metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quino line-3-carboxylate (TAK-603). Chem Pharm Bull (Tokyo). 1998 Jul;46(7):1130-4. PubMed PMID: 9692219.
13: Ohta Y, Fukuda S, Makino H. Reduction of disease causative T-cells in experimental autoimmune disease models by a new antirheumatic drug, TAK-603. Immunopharmacology. 1997 Oct;37(2-3):167-74. PubMed PMID: 9403335.
14: Ohta Y, Yamane M, Sohda T, Makino H. TAK-603 selectively suppresses Th1-type cytokine production and inhibits the progression of adjuvant arthritis. Immunology. 1997 Sep;92(1):75-83. PubMed PMID: 9370927; PubMed Central PMCID: PMC1363984.
15: Ohta Y, Fukuda S, Baba A, Nagai H, Tsukuda R, Sohda T, Makino H. Immunomodulating and articular protecting activities of a new anti-rheumatic drug, TAK-603. Immunopharmacology. 1996 Aug;34(1):17-26. PubMed PMID: 8880222.

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